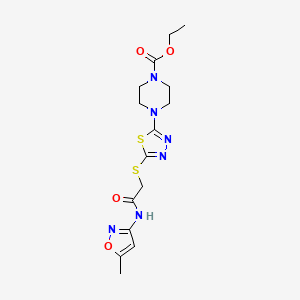

Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4S2/c1-3-24-15(23)21-6-4-20(5-7-21)13-17-18-14(27-13)26-9-12(22)16-11-8-10(2)25-19-11/h8H,3-7,9H2,1-2H3,(H,16,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTVRTZMUSBWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

Attachment of the Isoxazole Group: The isoxazole moiety is introduced through nucleophilic substitution reactions, often using reagents such as isoxazole derivatives and suitable catalysts.

Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated reagents, nucleophiles, electrophiles, suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole fragments exhibit promising anticancer properties. Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

In a study published in MDPI, derivatives of thiadiazole were shown to possess significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of the thiadiazole moiety enhances anticancer activity .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. The presence of the isoxazole and thiadiazole groups contributes to its efficacy in inhibiting bacterial and fungal growth.

Case Study:

A study highlighted the synthesis of similar compounds with thiadiazole structures that exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria . This supports the potential application of this compound in developing new antimicrobial agents.

Neuroprotective Effects

Recent studies suggest that compounds with isoxazole and piperazine moieties may offer neuroprotective benefits. These compounds can potentially mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study:

Research into piperazine derivatives has shown their ability to protect neuronal cells from apoptosis induced by neurotoxic agents . This indicates the potential for this compound as a candidate for treating neurodegenerative disorders.

Summary of Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

Biological Activity

Ethyl 4-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a compound that incorporates a complex structure featuring a 1,3,4-thiadiazole ring and a 5-methylisoxazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 618.7 g/mol. The structure includes various functional groups that contribute to its biological activity, such as the thiadiazole ring known for its diverse pharmacological properties.

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit several mechanisms of action:

- Antitumor Activity : Thiadiazole derivatives have shown promising antitumor effects by inhibiting RNA and DNA synthesis without adversely affecting protein synthesis. This selective inhibition is crucial in targeting cancer cell proliferation while minimizing damage to normal cells .

- Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to significant antimicrobial activities against various pathogens. Studies have demonstrated that these compounds can effectively inhibit the growth of bacteria and fungi, which is essential in developing new antimicrobial agents .

- Interaction with Biological Targets : The heteroatoms in the thiadiazole structure facilitate interactions with key kinases involved in tumorigenesis and other biological pathways. This interaction can lead to the modulation of signaling pathways associated with cancer progression .

Antitumor Activity

A study evaluating various thiadiazole derivatives reported that certain compounds exhibited IC50 values indicating their effectiveness against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For instance:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 20b | HepG-2 | 4.37±0.7 |

| Compound 20b | A-549 | 8.03±0.5 |

These results suggest that this compound could potentially be developed into an effective anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been documented extensively. For example:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | Escherichia coli | 32 µg/mL |

| Thiadiazole Derivative B | Staphylococcus aureus | 16 µg/mL |

| Thiadiazole Derivative C | Aspergillus niger | 64 µg/mL |

These findings highlight the potential of thiadiazoles in combating resistant strains of bacteria and fungi .

Case Studies

Several case studies have been published focusing on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A series of derivatives were synthesized and tested for antifungal activity, demonstrating that modifications in the side chains significantly influenced their efficacy against fungal strains .

- Combination Therapies : Research has explored combining thiadiazole derivatives with existing chemotherapeutic agents to enhance their effectiveness and reduce side effects associated with high doses of conventional drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be prioritized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- React a thiosemicarbazide intermediate (e.g., derived from phenylisothiocyanate) with a piperazine derivative under reflux in acetone or ethanol. Stir for 7–12 hours, monitor via TLC, and purify by recrystallization (ethanol or DMF-EtOH mixtures) .

- Use sodium dithiocarbamate salts to introduce sulfur-containing functional groups, as described in thiadiazole-piperazine hybrid syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to verify the presence of the isoxazole (δ 6.1–6.3 ppm for aromatic protons), thiadiazole (δ 7.5–8.0 ppm), and piperazine (δ 3.0–3.5 ppm for CH groups) .

- HPLC : Assess purity (>95%) with a C18 column, mobile phase of acetonitrile/water (70:30), and UV detection at 254 nm .

- FTIR : Confirm carbonyl (C=O, 1680–1720 cm) and thioether (C-S, 640–680 cm^{-1) groups .

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data during structural elucidation?

- Case Study : If NMR signals overlap (e.g., piperazine and thiadiazole protons), use:

- 2D NMR (COSY, HSQC) to assign adjacent protons and heteronuclear correlations .

- X-ray crystallography for unambiguous confirmation, particularly if tautomeric forms (e.g., thione-thiol equilibrium) complicate interpretation .

Q. How can experimental design (DoE) optimize the synthesis yield and scalability?

- Approach : Apply a factorial design to test variables:

- Factors : Temperature (60–100°C), solvent (acetone vs. ethanol), and reaction time (4–12 hours).

- Response Surface Modeling : Identify optimal conditions (e.g., 80°C in ethanol for 10 hours) to maximize yield (>85%) while minimizing byproducts .

Q. What computational tools predict the compound’s biological activity, and how reliable are these models?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like acetylcholinesterase (PDB ID: 4EY7). Prioritize derivatives with strong hydrogen bonds to catalytic triads (e.g., Ser203, His447) .

- Validation : Cross-check docking scores with in vitro assays (e.g., IC values for enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility .

Data Contradiction Analysis

Q. How to address inconsistencies between computational predictions and experimental bioactivity results?

- Root Causes :

- False Positives : Docking may overestimate binding due to rigid protein models. Perform molecular dynamics (MD) simulations to assess binding stability over 100 ns .

- Off-Target Effects : Use proteome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Methodological Recommendations

Q. What are best practices for evaluating the compound’s stability under physiological conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.